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Compound of Interest

Compound Name: Vicadrostat

Cat. No.: B15135141 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

detailed overview of the dosages, experimental protocols, and mechanisms of action of

Vicadrostat (BI 690517) as investigated in Phase II clinical trials. This information is intended

to serve as a valuable resource for those involved in the research and development of novel

therapeutics for cardio-renal diseases.

Vicadrostat is a novel, potent, and highly selective aldosterone synthase inhibitor. By blocking

the final step in aldosterone synthesis, it aims to mitigate the detrimental effects of excessive

aldosterone, a key driver in the pathophysiology of chronic kidney disease (CKD) and heart

failure.[1][2]

Quantitative Data Summary
The following table summarizes the known dosages of Vicadrostat administered in a

significant Phase II clinical trial for Chronic Kidney Disease (CKD).
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Clinical Trial
Identifier

Indication
Vicadrostat Dosage
Arms

Combination
Therapy

NCT05182840
Chronic Kidney

Disease
3 mg, once daily

With or without

Empagliflozin 10 mg

10 mg, once daily
With or without

Empagliflozin 10 mg

20 mg, once daily
With or without

Empagliflozin 10 mg

Note: Specific dosage information for Phase II clinical trials of Vicadrostat in heart failure is not

publicly available at this time. Phase III trials are underway to evaluate its efficacy and safety in

this patient population, often in combination with other heart failure therapies.

Signaling Pathway of Vicadrostat
Vicadrostat's mechanism of action is centered on the inhibition of aldosterone synthase

(CYP11B2), the key enzyme responsible for the conversion of 11-deoxycorticosterone to

aldosterone in the adrenal cortex. By selectively blocking this enzyme, Vicadrostat reduces

circulating levels of aldosterone, thereby mitigating its downstream pathological effects on the

kidneys and cardiovascular system.
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Vicadrostat's Mechanism of Action

Experimental Protocols
The following is a detailed methodology for a key Phase II clinical trial (NCT05182840)

investigating Vicadrostat in patients with Chronic Kidney Disease.[2][3][4]

Objective: To assess the efficacy, safety, and dose-response of multiple oral doses of

Vicadrostat, alone or in combination with the SGLT2 inhibitor empagliflozin, in patients with

CKD.[2][5]

Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group

Phase II trial.[3][5]
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Patient Population:

Inclusion Criteria:

Adults (≥18 years) with CKD.[5]

Estimated glomerular filtration rate (eGFR) between 30 and <90 mL/min/1.73 m².[5]

Urine albumin-to-creatinine ratio (UACR) between 200 and <5000 mg/g.[5]

Serum potassium level ≤4.8 mmol/L.

Stable treatment with a maximum tolerated dose of an angiotensin-converting enzyme

(ACE) inhibitor or an angiotensin receptor blocker (ARB).[2]

Exclusion Criteria:

History of type 1 diabetes.

Recent use of an SGLT2 inhibitor or a mineralocorticoid receptor antagonist (MRA).

Treatment Regimen: The study consisted of two randomization phases:[2][3]

Run-in Period (8 weeks): 714 participants were randomized (1:1) to receive either

empagliflozin 10 mg or a matching placebo once daily.[2]

Treatment Period (14 weeks): 586 participants from the run-in period were then re-

randomized (1:1:1:1) to one of the following groups, in addition to their assigned run-in

treatment:[2][4]

Vicadrostat 3 mg once daily

Vicadrostat 10 mg once daily

Vicadrostat 20 mg once daily

Matching placebo once daily

Primary Endpoint:
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Percentage change in UACR from baseline (at the second randomization) to the end of the

14-week treatment period.[4]

Secondary Endpoints:

Proportion of patients with a ≥30% reduction in UACR.[2]

Change from baseline in eGFR.

Change from baseline in serum potassium levels.

Safety Assessments:

Monitoring of adverse events, with a special focus on hyperkalemia and adrenal

insufficiency.[5]

Experimental Workflow
The workflow for the NCT05182840 Phase II clinical trial is depicted in the following diagram.
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NCT05182840 Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ClinicalTrials.gov [clinicaltrials.gov]

2. Pardon Our Interruption [boehringer-ingelheim.com]

3. karger.com [karger.com]

4. firstwordpharma.com [firstwordpharma.com]

5. Efficacy and safety of aldosterone synthase inhibition with and without empagliflozin for
chronic kidney disease: a randomised, controlled, phase 2 trial - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Vicadrostat in Phase II Clinical Trials: Application Notes
and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15135141#vicadrostat-dosage-in-phase-ii-clinical-
trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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